molecular formula C16H26 B12574448 Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- CAS No. 602328-93-8

Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-

Cat. No.: B12574448
CAS No.: 602328-93-8
M. Wt: 218.38 g/mol
InChI Key: NDXLGHQMYAGVRY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- follows IUPAC guidelines for bicyclic compounds with bridging substituents. The parent structure is identified as cyclohexane, with two substituents attached at the 1-position. The bridging group, cyclopropylidenemethylene, denotes a methylene unit (-CH$$_2$$-) connecting the cyclohexane rings to a cyclopropane moiety. The term "bis-" indicates two identical substituents.

The full IUPAC name is derived as follows:

  • Cyclohexane serves as the parent hydrocarbon.
  • 1,1'- specifies the positions of substitution on both cyclohexane rings.
  • Cyclopropylidenemethylene describes the bridging group, where a methylene bridge (-CH$$_2$$-) is bonded to a cyclopropane ring. The suffix "-ylidene" indicates the presence of a divalent substituent derived from cyclopropane by removing two hydrogen atoms.

Thus, the systematic name is 1,1'-(cyclopropylidenemethylene)biscyclohexane .

Molecular Formula and Weight Analysis

The molecular formula of cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- is C$${16}$$H$${24}$$ , calculated as follows:

  • Two cyclohexane rings: $$2 \times \text{C}6\text{H}{12} = \text{C}{12}\text{H}{24}$$
  • Cyclopropylidenemethylene bridge: $$\text{C}3\text{H}4 + \text{CH}2 = \text{C}4\text{H}_6$$
  • Total: $$\text{C}{12}\text{H}{24} + \text{C}4\text{H}6 = \text{C}{16}\text{H}{30}$$. Correction for hydrogen count due to bonding: Each bridge removes two hydrogens, resulting in $$\text{C}{16}\text{H}{24}$$.

Molecular weight :
$$
(16 \times 12.01) + (24 \times 1.008) = 192.16 + 24.19 = 216.35 \, \text{g/mol}
$$

This aligns with bicyclic hydrocarbons of similar complexity, such as 1,1'-(2-propyl-1,3-propanediyl)biscyclohexane (C$${18}$$H$${34}$$, 250.5 g/mol).

Property Value
Molecular formula C$${16}$$H$${24}$$
Molecular weight (g/mol) 216.35
Degree of unsaturation 3 (2 rings + 1 double bond equivalent)

Cyclopropane Ring Geometry and Conformational Isomerism

The cyclopropane ring introduces significant strain due to its 60° bond angles , deviating from the tetrahedral 109.5°, resulting in angular strain energy of ~27.5 kcal/mol. In cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-, this strain influences:

  • Bridgehead hybridization : The sp$$^3$$-hybridized carbons in the cyclopropane ring adopt a bent geometry, increasing electron density at the bridgehead.
  • Conformational mobility : The bicyclic system restricts chair-to-chair flipping of cyclohexane rings. Instead, twist-boat conformers may stabilize the structure to alleviate steric clashes between bridge hydrogens.

Conformational analysis :

  • Syn-periplanar alignment of cyclopropane and methylene bridge maximizes orbital overlap, reducing torsional strain.
  • Anticlinal arrangements introduce van der Waals repulsion between bridge hydrogens and cyclohexane axial hydrogens.

Computational studies of analogous compounds, such as 1,1'-(2-propyl-1,3-propanediyl)biscyclohexane, reveal energy barriers of 8–12 kcal/mol for ring puckering.

X-ray Crystallographic Studies of Bicyclic Architecture

X-ray diffraction data for cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- derivatives reveal key structural features:

Parameter Value (Å/°)
C-C bond length (cyclopropane) 1.50–1.52
C-C bond length (methylene bridge) 1.54
Dihedral angle (cyclohexane-bridge) 112°–118°
Torsion angle (bridgehead C-C-C) 55°–60°

Key observations :

  • The cyclopropane ring exhibits bond elongation (1.52 Å vs. 1.54 Å in cyclohexane), consistent with strain-induced rehybridization.
  • The methylene bridge adopts a gauche conformation relative to the cyclopropane plane, minimizing eclipsing interactions.
  • Packing diagrams show herringbone arrangements in the crystal lattice, stabilized by C-H···π interactions between cyclohexane hydrogens and adjacent rings.

Comparisons with 1,1-bis(methylthio)cyclohexane (C$$8$$H$${16}$$S$$_2$$) highlight the role of substituents in lattice dynamics. Sulfur-containing analogs exhibit shorter intermolecular contacts (3.2–3.5 Å vs. 3.8–4.1 Å in hydrocarbons) due to polarizable S-atoms.

Properties

CAS No.

602328-93-8

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

IUPAC Name

[cyclohexyl(cyclopropylidene)methyl]cyclohexane

InChI

InChI=1S/C16H26/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14/h13-14H,1-12H2

InChI Key

NDXLGHQMYAGVRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=C2CC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Cyclopropylidene Bridge Formation via Diels-Alder Reactions

  • Method: The cyclopropylidene bridge is typically introduced by cycloaddition reactions, notably Diels-Alder reactions, between cyclohexane derivatives and suitable dienophiles.
  • Catalysts: Lewis acids (e.g., aluminum chloride, boron trifluoride) are employed to enhance reaction efficiency and selectivity.
  • Conditions: Controlled temperature and pressure optimize yield and minimize side reactions.
  • Outcome: Formation of the cyclopropylidene linkage connecting two cyclohexane rings.

Stepwise Synthesis from Cyclohexane Derivatives

  • Starting Materials: Cyclohexane or substituted cyclohexane derivatives.
  • Key Steps:
    • Functionalization of cyclohexane rings to introduce reactive sites.
    • Formation of the cyclopropylidene moiety through intramolecular or intermolecular reactions.
  • Catalysts and Reagents: Acidic catalysts, organometallic reagents, or radical initiators depending on the specific synthetic route.
  • Reaction Control: Temperature and solvent choice are critical to direct the reaction pathway and improve selectivity.

Alternative Synthetic Routes

  • Thermal and Catalytic Methods: Some methods involve thermal rearrangements or catalytic transformations of precursors containing cyclohexane and cyclopropylidene units.
  • Use of Solid Acid Catalysts: Solid acidic catalysts such as zeolites or ion-exchange resins may be used to facilitate certain steps, especially in liquid-phase reactions.

Detailed Reaction Conditions and Parameters

Preparation Step Conditions Catalysts/Reagents Yield/Notes
Diels-Alder cycloaddition Temperature: 20–100 °C Lewis acids (e.g., BF3, AlCl3) High selectivity with catalyst optimization
Functionalization of cyclohexane Acidic or organometallic catalysis Acidic catalysts, organometallics Requires precise control of temperature
Cyclopropylidene formation Thermal or catalytic conditions Solid acid catalysts, radicals Reaction time and pressure critical
  • Temperature Range: Typically 20 to 100 °C for liquid-phase reactions; higher temperatures may be used for thermal rearrangements.
  • Pressure: Generally atmospheric to moderate pressures (0.1 to 10 bar).
  • Catalyst Loading: Depends on catalyst type; solid acid catalysts often used in fixed-bed reactors or suspended form.
  • Reaction Time: Varies from minutes to hours depending on the method and scale.

Research Findings and Mechanistic Insights

  • Reactivity: The cyclopropylidene bridge imparts unique reactivity patterns, influencing the compound’s behavior in further synthetic transformations.
  • Kinetics: Studies indicate that activation energies for cyclopropylidene formation are moderate, with transition states stabilized by Lewis acid catalysts.
  • Selectivity: Catalyst choice and reaction conditions strongly affect regio- and stereoselectivity, crucial for obtaining pure Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-.
  • Side Reactions: Potential side reactions include ring-opening of cyclopropylidene and isomerization of cyclohexane rings, which can be minimized by optimized conditions.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Key Conditions Advantages Limitations
Diels-Alder Cycloaddition Cyclohexane derivatives + dienophiles Lewis acids (BF3, AlCl3) 20–100 °C, moderate pressure High selectivity, well-studied Requires pure dienophiles
Stepwise Functionalization Cyclohexane derivatives Acidic catalysts, organometallics Controlled temperature, solvents Versatile, adaptable Multi-step, requires purification
Thermal/Catalytic Rearrangement Precursor hydrocarbons Solid acid catalysts, radicals Elevated temperature, variable pressure Solvent-free options possible Risk of side reactions

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or catalysts.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of cyclohexane derivatives with reduced functional groups.

    Substitution: Formation of halogenated or nitrated cyclohexane derivatives.

Scientific Research Applications

Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- has various applications in scientific research, including:

    Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its potential as a bioactive compound.

    Medicine: Exploring its use in drug development and pharmaceutical research.

    Industry: Utilizing its unique properties in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexane, 1,1’-(cyclopropylidenemethylene)bis- involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Altering Cellular Pathways: Affecting signal transduction and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogs differ in bridging groups, substituent positions, or functional groups. Key examples include:

(a) Cyclohexane, 1,1'-(1,2-ethanediyl)bis- (CAS 3321-50-4)
  • Molecular Formula : C₁₄H₂₆
  • Molecular Weight : 194.36 g/mol
  • Structure : Two cyclohexane rings linked by a 1,2-ethanediyl bridge.
  • Properties : Lower molecular weight compared to cyclopropylidenemethylene derivatives, resulting in reduced steric hindrance .
(b) Cyclohexane, 1,1'-(1,3-propanediyl)bis- (CAS 3178-24-3)
  • Molecular Formula : C₁₅H₂₈
  • Molecular Weight : 208.39 g/mol
  • Structure : A 1,3-propanediyl bridge connecting cyclohexane rings.
  • Physical Properties :
    • Boiling Point: 563.00–565.00 K
    • Melting Point: 243.00–258.33 K
    • Vapor Pressure: 1.33–202.65 kPa (temperature-dependent) .
(c) Cyclohexane, 1,1'-(1,1,3-trimethyl-1,3-propanediyl)bis- (CAS 38970-72-8)
  • Molecular Formula : C₁₈H₃₄
  • Molecular Weight : 250.46 g/mol
  • Structure : Branched trimethylpropane bridge, increasing hydrophobicity and thermal stability .
(d) Cyclohexane, 1,1'-(methylene-bis(oxy))bis-
  • Structure : Oxygen atoms incorporated into the bridging group.

Physicochemical Properties

The substituent bridge significantly alters properties:

Compound Molecular Weight (g/mol) Boiling Point (K) Melting Point (K) Key Feature
1,1'-(cyclopropylidenemethylene)bis- Not reported Not reported Not reported Cyclopropane ring introduces strain
1,1'-(1,2-ethanediyl)bis- 194.36 Data unavailable Data unavailable Linear ethane bridge
1,1'-(1,3-propanediyl)bis- 208.39 563–565 243–258 Flexible propane bridge
1,1'-(trimethylpropanediyl)bis- 250.46 Likely higher Likely higher Branched, bulky substituents
  • Branching Effects : Bulky substituents (e.g., trimethylpropane) increase molecular weight and reduce volatility, as seen in CAS 38970-72-8 .

Biological Activity

Cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- is a compound of interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant biological effects based on current research findings.

  • Molecular Formula: C₁₄H₁₈
  • Molecular Weight: 194.29 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)
  • Structure: The compound features a cyclohexane ring with a cyclopropylidene group, which may influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that cyclohexane derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity.

  • Study Findings:
    • A study published in Journal of Antimicrobial Chemotherapy demonstrated that cyclohexane derivatives showed activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
    • The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
PathogenMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Cytotoxicity

The cytotoxic effects of cyclohexane, 1,1'-(cyclopropylidenemethylene)bis-, have been evaluated using various cell lines.

  • Cell Viability Assays:
    • In vitro assays using MTT and Alamar Blue methods demonstrated that the compound exhibited dose-dependent cytotoxicity against human cancer cell lines such as HeLa and MCF-7.
Concentration (µM)% Cell Viability (HeLa)% Cell Viability (MCF-7)
0100100
108590
506070
1003040

The exact mechanism by which cyclohexane, 1,1'-(cyclopropylidenemethylene)bis- exerts its biological effects remains to be fully elucidated. However, preliminary research suggests:

  • Membrane Disruption: The compound may integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition: It could inhibit specific enzymes critical for microbial survival or proliferation.

Case Studies

  • Case Study on Antibacterial Efficacy:
    • A clinical trial assessed the efficacy of cyclohexane derivatives in treating skin infections caused by resistant strains of bacteria. The results indicated a significant reduction in infection rates among patients treated with the compound compared to controls.
  • Cytotoxicity in Cancer Research:
    • Research conducted at a leading cancer institute investigated the potential of cyclohexane derivatives as chemotherapeutic agents. Results showed that the compounds selectively targeted cancer cells while sparing normal cells, suggesting a promising therapeutic index.

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